molecular formula C8H10N4O B2381807 (3-(1-甲基-1H-吡唑-4-基)异恶唑-5-基)甲胺 CAS No. 1174849-23-0

(3-(1-甲基-1H-吡唑-4-基)异恶唑-5-基)甲胺

货号: B2381807
CAS 编号: 1174849-23-0
分子量: 178.195
InChI 键: FRUCQESCGLXUNR-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound contains an isoxazole ring and a pyrazole ring, both of which are nitrogen-containing heterocycles. Isoxazole rings are found in some pharmaceutical drugs due to their wide spectrum of biological activities . Pyrazole rings are also found in various drugs and have diverse therapeutic activities .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the isoxazole and pyrazole rings, connected by a methanamine linker. The presence of nitrogen in these rings would likely result in the formation of hydrogen bonds .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the isoxazole and pyrazole rings. These rings could potentially form hydrogen bonds, influencing properties such as solubility .

科学研究应用

抗利什曼原虫活性

利什曼病是由利什曼原虫引起的,通过白蛉叮咬传播,影响着全球数百万人。研究人员一直在探索吡唑衍生物的抗利什曼原虫潜力。在最近的一项研究中,肼偶联吡唑,包括化合物 13,表现出优异的抗前鞭毛体活性,针对利什曼原虫埃塞俄比亚临床分离株。 化合物 13 的活性明显高于标准药物,如米替福辛和两性霉素 B 胆酸盐 。分子对接研究进一步支持了其功效,揭示了与 Lm-PTR1 的有利相互作用,Lm-PTR1 是一个潜在的药物靶点。

抗疟疾特性

疟疾是由疟原虫引起的,通过蚊子叮咬传播,仍然是全球主要的健康问题。相同的肼偶联吡唑(化合物 14 和 15)在体内显示出对伯氏疟原虫有希望的抑制效果。 化合物 15 实现了 90.4% 的抑制率,突出了其作为抗疟疾剂的潜力 .

细胞毒性

该化合物的细胞毒性已得到研究,揭示了其对癌细胞的体外活性。各种衍生物表现出 0.426 至 4.943 μM 的 IC50 值,其中一些超过了标准参考药物。 值得注意的是,衍生物中的供电子基团和吸电子基团影响了它们的细胞毒性潜力 .

作用机制

The mechanism of action would depend on the specific biological target of the compound. Compounds containing isoxazole and pyrazole rings have been found to have a wide range of biological activities, including analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant effects .

安全和危害

The safety and hazards associated with this compound would depend on its specific physical and chemical properties, as well as its biological activity. Without specific data, it’s difficult to provide detailed safety and hazard information .

未来方向

Future research could involve further investigation into the synthesis, properties, and potential applications of this compound. Given the wide range of biological activities associated with isoxazole and pyrazole rings, this compound could have potential uses in pharmaceuticals .

属性

IUPAC Name

[3-(1-methylpyrazol-4-yl)-1,2-oxazol-5-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4O/c1-12-5-6(4-10-12)8-2-7(3-9)13-11-8/h2,4-5H,3,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRUCQESCGLXUNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NOC(=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。